molecular formula C21H23N3O2 B5630604 N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide

N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide

Cat. No. B5630604
M. Wt: 349.4 g/mol
InChI Key: PHARQLOBYFWVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIBN-4096BS and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide involves blocking the binding of CGRP to its receptor. This results in the inhibition of the downstream signaling pathways involved in pain and inflammation.
Biochemical and Physiological Effects:
N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide has been found to have significant biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models of disease, including migraine, arthritis, and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide is its selectivity for the CGRP receptor, which makes it a useful tool for studying the role of this receptor in pain and inflammation. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide. One area of interest is the development of more potent and selective CGRP receptor antagonists for the treatment of pain and inflammation. Another area of research is the investigation of the potential role of the CGRP receptor in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide as a tool for studying the mechanisms of pain and inflammation could lead to the development of new therapeutic targets for these conditions.

Synthesis Methods

The synthesis of N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide involves the reaction of 2-(2-oxo-2-phenylethyl)benzimidazole with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, which is involved in the regulation of pain and inflammation.

properties

IUPAC Name

N-[2-(1-phenacylbenzimidazol-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-8-21(26)22-14-13-20-23-17-11-6-7-12-18(17)24(20)15-19(25)16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHARQLOBYFWVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide

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